1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride
Overview
Description
Scientific Research Applications
Forensic Chemistry & Toxicology
This compound serves as an analytical reference standard in forensic chemistry to identify unknown chemical substances found at crime scenes or in toxicological samples . Its precise identification and quantification can aid in the investigation of drug-related crimes or poisoning cases.
Neuropharmacology Research
Researchers study this compound’s effects on serotonin and dopamine neurotransmitter systems in the brain. It’s used to understand the molecular mechanisms of entactogenic drugs and their impact on mood and social behavior .
Designer Drug Synthesis
The compound is a precursor in the synthesis of designer drugs. It’s structurally related to substances that have been identified as drugs of abuse, making it significant for studying the synthesis and modification of psychoactive substances .
Mass Spectrometry
In mass spectrometry, this compound is utilized for calibrating instruments and validating methods due to its well-defined mass spectral properties. It helps ensure the accuracy and reliability of mass spectrometric analyses .
Drug Abuse Potential Assessment
The compound’s potential for abuse is evaluated through various in vitro and in vivo studies. This research is crucial for regulatory agencies to classify new psychoactive substances and control their distribution .
Development of Therapeutic Agents
While the physiological and toxicological properties of this compound have not been fully evaluated, its structural features make it a candidate for the development of new therapeutic agents, particularly in targeting neurological disorders .
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-4-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S.ClH/c15-12-3-1-11(2-4-12)14-17-13(10-19-14)9-18-7-5-16-6-8-18;/h1-4,10,16H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLEABZFPDVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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